Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features and biological activities .
Preparation Methods
The synthesis of Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate aldehydes with amines to form the imidazo[1,2-a]pyridine core.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, providing insights into its mechanism of action.
Material Science: Due to its unique structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylates: These compounds share similar structural features but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the ethyl carboxylate group, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)9-5-15-6(2)7(12)4-8(13)10(15)14-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBYBKVQPUJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=C(C2=N1)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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